molecular formula C14H12Cl2N4O B12267067 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B12267067
M. Wt: 323.2 g/mol
InChI Key: LEFBBORARQUQCD-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with chloro and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via nucleophilic substitution reactions, where a suitable azetidinyl halide reacts with the benzoxazole core.

    Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the azetidinyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
  • 1-{(3R,4R)-3-[5-chloro-2-(1-methyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxymethyl]-4-methoxy-pyrrolidin-1-yl}propenone

Uniqueness

Compared to similar compounds, 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

5-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C14H12Cl2N4O/c15-10-1-2-13-12(3-10)18-14(21-13)19-5-9(6-19)7-20-8-11(16)4-17-20/h1-4,8-9H,5-7H2

InChI Key

LEFBBORARQUQCD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Cl

Origin of Product

United States

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